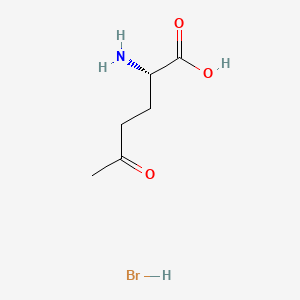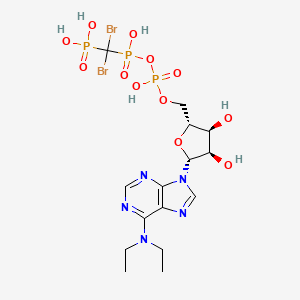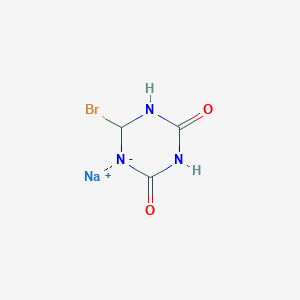
PYRROLIDINE-1-CARBOXIMIDAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine-1-carboximidamide is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It is a derivative of pyrrolidine, which is widely used in organic synthesis and medicinal chemistry due to its unique properties and reactivity. This compound is known for its potential biological activities and is used as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Cyanamide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-1-carboximidamide can be compared with other similar compounds, such as:
- Pyrrolidine-2-carboximidamide
- Pyrrolidine-3-carboximidamide
- Pyrrolidine-4-carboximidamide
Uniqueness: this compound is unique due to its specific position of the carboximidamide group on the pyrrolidine ring, which can influence its reactivity and biological activity. The position of the functional group can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Eigenschaften
CAS-Nummer |
1224710-97-7 |
|---|---|
Molekularformel |
C5H11N3 |
Molekulargewicht |
113 |
Synonyme |
PYRROLIDINE-1-CARBOXIMIDAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


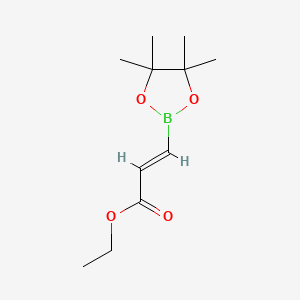

![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1142868.png)
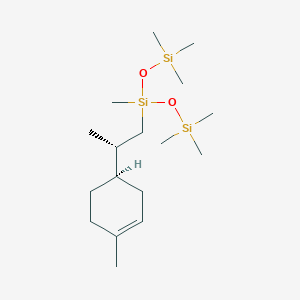
![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)

![3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142879.png)
